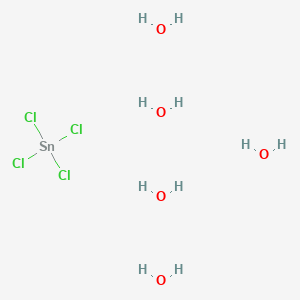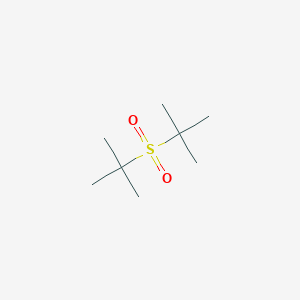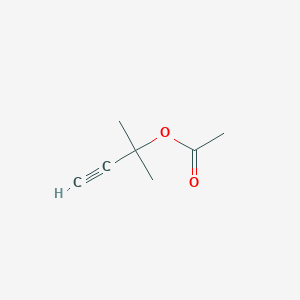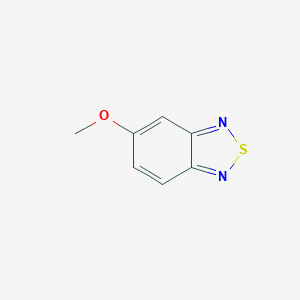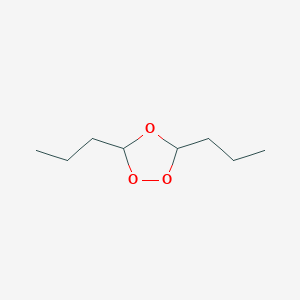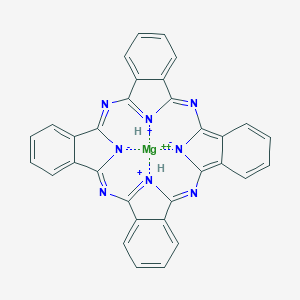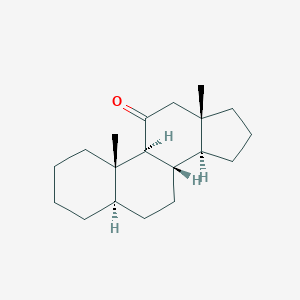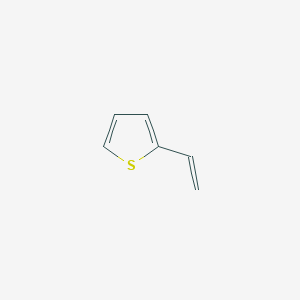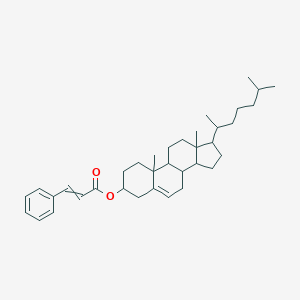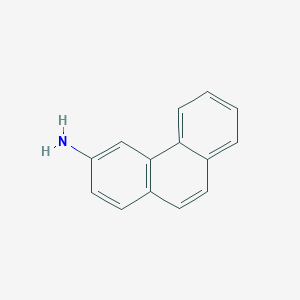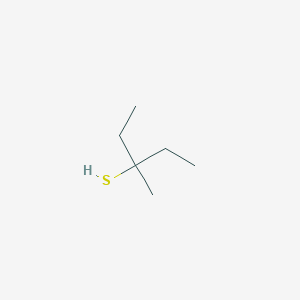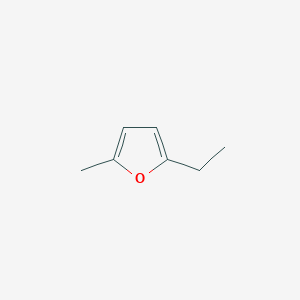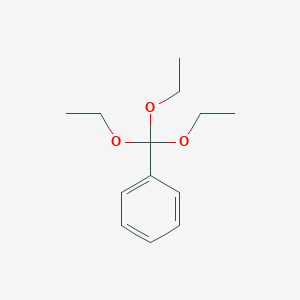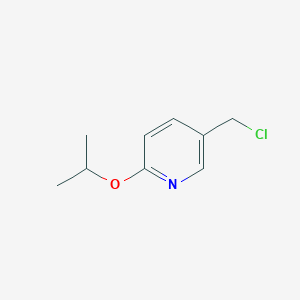
5-(Chloromethyl)-2-isopropoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also usually reported.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.科学研究应用
1. Heavy Oil Recovery
- Methods of Application : The process involves the preparation of 5-chloromethyl salicylaldehyde (Salen, S), formation of sodium alkoxide of Pluronic F-127 (AP), and formation of the modified AP–Salen (new ligand). This ligand is then reacted with metal chlorides to obtain the organometallic surfactants (OMS) named AP–Salen–M complexes .
- Results or Outcomes : These surfactants reduced the interfacial tension in the order between 10 −1 and 10 −2 mN m −1, indicating their potential use in EOR application for heavy crude oil .
2. Chloromethylation of Aromatic Compounds
- Application Summary : It’s used in the chloromethylation of aromatic compounds, which are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Methods of Application : The process involves the treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
- Results or Outcomes : The corresponding chloromethyl derivatives were obtained in good to excellent yields .
3. Synthesis of Pyrazolo [1,5-a]pyrimidine Derivatives
- Application Summary : It’s used as a precursor for synthesizing pyrazolo [1,5-a]pyrimidine derivatives with antibacterial activity, highlighting its relevance in developing novel antimicrobial agents.
- Results or Outcomes : The synthesized pyrazolo [1,5-a]pyrimidine derivatives exhibited antibacterial activity.
4. Conversion of Sugars and Polysaccharides
- Application Summary : It’s used in the rapid and selective conversion of carbohydrates to 5-chloromethyl furfural using microwave heating in a biphasic reaction system .
- Methods of Application : The process involves the use of a range of carbohydrates, a biphasic reaction system, and a range of organic solvents. Fructose and inulin were especially effective for production of this valuable bio-platform molecule .
- Results or Outcomes : Yields of >70% were obtained in 15 minutes under microwave heating .
5. Production and Value Addition of Hydrophobic Analogs of Biomass-Derived 5-(Hydroxymethyl)furfural
- Application Summary : It’s used in the production and value addition of selected hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural. The halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF), can be produced directly from biomass in good isolated yields .
- Results or Outcomes : The production and value addition of various lipophilic analogs of HMF are rather scattered in the literature, and no comprehensive review is available in this area to date .
6. Synthesis of Hypercrosslinked Porous Polymer Materials
- Application Summary : It’s used in the synthesis of hypercrosslinked porous polymer materials. These materials have received an increasing level of research interest due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents, and mild operating conditions .
- Results or Outcomes : Numerous hypercrosslinked polymers have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation, or external crosslinking strategies .
7. Production of Hydrophobic Analogs of Biomass-Derived 5-(Hydroxymethyl)furfural
- Application Summary : It’s used in the production and value addition of selected hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural. The halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF), can be produced directly from biomass in good isolated yields .
- Results or Outcomes : The production and value addition of various lipophilic analogs of HMF are rather scattered in the literature, and no comprehensive review is available in this area to date .
8. Design and Synthesis of Hypercrosslinked Porous Polymer Materials
- Application Summary : It’s used in the design and synthesis of hypercrosslinked porous polymer materials. These materials have received an increasing level of research interest due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents, and mild operating conditions .
- Results or Outcomes : Numerous hypercrosslinked polymers have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation, or external crosslinking strategies .
安全和危害
This involves studying the compound’s toxicity, flammability, environmental impact, etc. It includes understanding how to safely handle and dispose of the compound.
未来方向
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, etc.
I hope this general outline helps! If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help. 😊
属性
IUPAC Name |
5-(chloromethyl)-2-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHKMZYULLYZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-isopropoxypyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

